molecular formula C10H6N2O4S B176121 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 17228-97-6

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No. B176121
CAS RN: 17228-97-6
M. Wt: 250.23 g/mol
InChI Key: IBVCOHAMYOJGBA-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that have a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a nitrophenyl group, which consists of a benzene ring with a carbon bearing a nitro group .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area for future research.

Mode of Action

It’s known that nitrophenol compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to degrade via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This could provide some insight into the potential biochemical pathways affected by 2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic Acid.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These could potentially be areas of effect for 2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic Acid.

Action Environment

It’s known that the properties required as an efficient catalyst for reduction of nitrophenols are embedded in the nms . This could potentially provide some insight into how environmental factors might influence the compound’s action.

properties

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVCOHAMYOJGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363044
Record name 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17228-97-6
Record name 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate in THF, 1N LiOH was added at RT and stirred for 2-3 hr. After completion of reaction THF was removed under reduced pressure. Obtained material was dissolved in water acidified with 1N HCl and white solid precipitated out. It was filtered and dried. Yield 4.4 gm (97%). MS (ESI) m/z: 249(M−H)−; 1HNMR (DMSO-d6, 300 MHz): δ 13.233 (s, 1H), 8.658 (s, 1H), 8.358 (d, 2H), 8.269 (d, 2H).
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